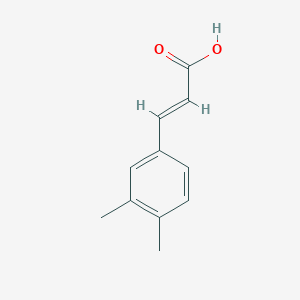

(2E)-3-(3,4-dimethylphenyl)acrylic acid

描述

(2E)-3-(3,4-dimethylphenyl)acrylic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and an acrylic acid moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3,4-dimethylphenyl)acrylic acid typically involves the reaction of 3,4-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, especially at the methyl groups, using reagents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions

Reduction: Hydrogen gas with palladium on carbon catalyst

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst

Major Products:

Oxidation: Formation of 3,4-dimethylbenzoic acid

Reduction: Formation of 3,4-dimethylphenylpropionic acid

Substitution: Formation of halogenated derivatives like 3,4-dimethylbromobenzene

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that (2E)-3-(3,4-dimethylphenyl)acrylic acid possesses potential anticancer properties. Studies have shown that derivatives of acrylic acids can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications in the structure can enhance biological activity .

Bioavailability Enhancement

The compound's ability to enhance the bioavailability of drug molecules is noteworthy. It acts as a permeation enhancer in topical formulations, facilitating better absorption through the skin barrier. This property is crucial for developing effective dermatological treatments .

Emulsifiers and Stabilizers

In the cosmetic industry, this compound is utilized as an emulsifier and stabilizer in creams and lotions. Its ability to form stable emulsions is vital for maintaining product consistency and efficacy .

Skin Conditioning Agents

The compound's role as a skin conditioning agent has been highlighted in various formulations aimed at improving skin hydration and texture. Experimental designs have shown that its incorporation can significantly enhance sensory attributes such as stickiness and greasiness .

Case Studies

-

Anticancer Activity Study

A study published in the Brazilian Journal of Pharmaceutical Sciences explored the anticancer effects of acrylic acid derivatives on various cancer cell lines. Results indicated that compounds similar to this compound showed promising results in inhibiting cell growth . -

Cosmetic Formulation Development

Research conducted on topical formulations using Box-Behnken design revealed that this compound significantly impacted rheological properties and skin-feel benefits, demonstrating its effectiveness as a cosmetic ingredient .

作用机制

The mechanism of action of (2E)-3-(3,4-dimethylphenyl)acrylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural features. The pathways involved may include:

Enzyme Inhibition: Inhibition of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Receptor Modulation: Interaction with cell surface receptors, affecting cellular signaling pathways.

相似化合物的比较

Cinnamic Acid: Similar structure but lacks the methyl substitutions on the phenyl ring.

3,4-Dimethylcinnamic Acid: Similar structure with additional methyl groups on the phenyl ring.

Phenylacrylic Acid: Lacks the methyl substitutions on the phenyl ring.

Uniqueness: (2E)-3-(3,4-dimethylphenyl)acrylic acid is unique due to the presence of methyl groups at the 3 and 4 positions on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

生物活性

(2E)-3-(3,4-dimethylphenyl)acrylic acid, a compound belonging to the class of cinnamic acids, has garnered attention for its diverse biological activities. This article explores its potential antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant studies and findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a phenyl ring with two methyl groups at the 3 and 4 positions. This substitution pattern influences its reactivity and biological activity compared to other similar compounds.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. For instance:

- Study Findings : A study demonstrated that at a concentration of 64 µg/mL, derivatives of this compound showed good antimicrobial activity against yeast-like fungi (Candida albicans) and effectively suppressed bacterial growth in laboratory settings .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. It has been suggested that this compound may inhibit the production of inflammatory mediators, thereby reducing inflammation. Key points include:

- Mechanism of Action : The compound's structural similarities to other bioactive molecules may contribute to its ability to modulate inflammatory pathways.

- Research Implications : Further studies are necessary to elucidate the specific mechanisms through which this compound exerts its anti-inflammatory effects.

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Compounds with similar structures are known for their ability to scavenge free radicals and reduce oxidative stress:

- Potential Benefits : Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

- Research Evidence : Limited studies suggest that this compound may possess antioxidant capabilities, warranting further investigation into its therapeutic applications.

Table of Biological Activities

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Study : A study conducted on various derivatives revealed that certain modifications enhanced antimicrobial efficacy against both bacterial and fungal strains .

- Anti-inflammatory Research : Investigations into the compound's effects on cell lines demonstrated a reduction in pro-inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent.

- Antioxidant Evaluation : Experimental assays showed that derivatives could inhibit lipid peroxidation, suggesting a role in protecting cellular membranes from oxidative damage.

属性

IUPAC Name |

(E)-3-(3,4-dimethylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-3-4-10(7-9(8)2)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVFAUBWEXSLEY-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C/C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543511 | |

| Record name | (2E)-3-(3,4-Dimethylphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60521-25-7 | |

| Record name | (2E)-3-(3,4-Dimethylphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。